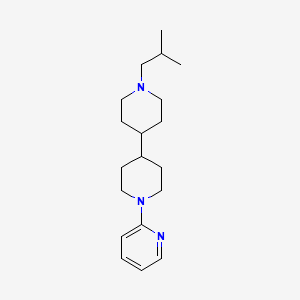
1-(2-Methylpropyl)-1'-(pyridin-2-yl)-4,4'-bipiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylpropyl)-1’-(pyridin-2-yl)-4,4’-bipiperidine is a complex organic compound that belongs to the class of bipiperidines. These compounds are characterized by the presence of two piperidine rings, which are six-membered nitrogen-containing heterocycles. The presence of a pyridinyl group and a methylpropyl group further adds to the complexity and potential functionality of this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropyl)-1’-(pyridin-2-yl)-4,4’-bipiperidine typically involves multi-step organic reactions. One common approach might include:
Formation of the Bipiperidine Core: This can be achieved through the coupling of two piperidine units using a suitable linker.
Introduction of the Pyridinyl Group: This step may involve the use of pyridine derivatives and appropriate catalysts to attach the pyridinyl group to the bipiperidine core.
Addition of the Methylpropyl Group: This can be done through alkylation reactions using methylpropyl halides or similar reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1-(2-Methylpropyl)-1’-(pyridin-2-yl)-4,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying receptor interactions due to its structural similarity to neurotransmitters.
Medicine: Possible applications in drug development, particularly in designing compounds that interact with the central nervous system.
Industry: Use as an intermediate in the synthesis of agrochemicals or other industrial chemicals.
作用机制
The mechanism of action of 1-(2-Methylpropyl)-1’-(pyridin-2-yl)-4,4’-bipiperidine would depend on its specific interactions with biological targets. It might interact with receptors or enzymes, modulating their activity. The pyridinyl group could play a role in binding to specific sites, while the bipiperidine core might influence the overall conformation and activity.
相似化合物的比较
Similar Compounds
1-(2-Methylpropyl)-4,4’-bipiperidine: Lacks the pyridinyl group, which might reduce its binding affinity to certain targets.
1-(Pyridin-2-yl)-4,4’-bipiperidine: Lacks the methylpropyl group, potentially affecting its hydrophobic interactions.
Uniqueness
1-(2-Methylpropyl)-1’-(pyridin-2-yl)-4,4’-bipiperidine is unique due to the combination of the bipiperidine core with both a pyridinyl and a methylpropyl group. This unique structure might confer specific binding properties and reactivity that are not present in similar compounds.
属性
CAS 编号 |
648895-94-7 |
|---|---|
分子式 |
C19H31N3 |
分子量 |
301.5 g/mol |
IUPAC 名称 |
2-[4-[1-(2-methylpropyl)piperidin-4-yl]piperidin-1-yl]pyridine |
InChI |
InChI=1S/C19H31N3/c1-16(2)15-21-11-6-17(7-12-21)18-8-13-22(14-9-18)19-5-3-4-10-20-19/h3-5,10,16-18H,6-9,11-15H2,1-2H3 |
InChI 键 |
JNYOTSJORFNPST-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1CCC(CC1)C2CCN(CC2)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide](/img/structure/B12599837.png)
![3,3'-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12599845.png)

![3-(Cyclohexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12599852.png)
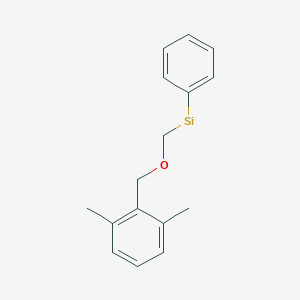
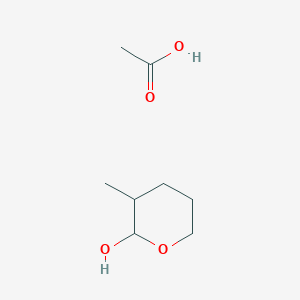
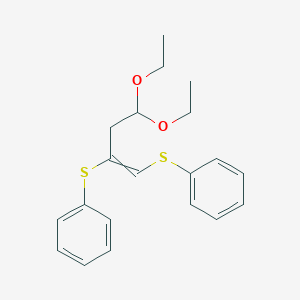

![5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12599879.png)
![3-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)propanal](/img/structure/B12599883.png)
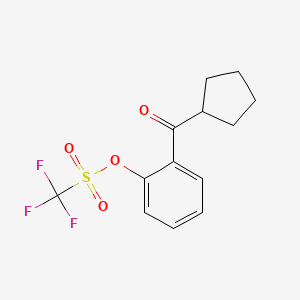
![2-({1-[2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-isopropylacetamide](/img/structure/B12599887.png)
![Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)-](/img/structure/B12599891.png)
![3-Pyridinecarboxamide, 5-(1,3-benzodioxol-5-yl)-1,2-dihydro-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2-oxo-](/img/structure/B12599898.png)
